4-[1-(4-Chlorophenyl)cyclohexyl]phenol
Description
4-[1-(4-Chlorophenyl)cyclohexyl]phenol is a cyclohexylphenol derivative featuring a para-chlorophenyl substituent on the cyclohexane ring and a phenolic hydroxyl group. Its molecular formula is C₁₈H₁₇ClO, with a molecular weight of 284.78 g/mol. The compound’s structure combines a rigid cyclohexane ring with a chlorophenyl group, influencing its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity. This structural motif is critical in medicinal chemistry, particularly in targeting estrogen receptors (ERs), where the chlorophenyl group enhances binding affinity through hydrophobic interactions .
Properties
Molecular Formula |
C18H19ClO |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
4-[1-(4-chlorophenyl)cyclohexyl]phenol |
InChI |
InChI=1S/C18H19ClO/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,20H,1-3,12-13H2 |
InChI Key |
BMWFIVRSEYNWDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound as the starting material.
Attachment of the Phenol Group: The phenol group is attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Selection of Reagents: High-purity reagents are chosen to minimize impurities.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[1-(4-Chlorophenyl)cyclohexyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[1-(4-Chlorophenyl)cyclohexyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
4-[4-(Hydroxymethyl)cyclohexyl]phenol
- Structure : Similar cyclohexane backbone but replaces the chlorophenyl group with a hydroxymethyl (-CH₂OH) substituent.
- Key Differences :
- Applications : Investigated as an ERβ-selective agonist due to its optimal steric fit in the smaller ERβ binding cavity (279 ų vs. ERα’s 379 ų) .
2-[trans-4-(4-Chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Atovaquone)
- Structure: Integrates a naphthoquinone moiety instead of phenol, with a trans-configuration of the chlorophenylcyclohexyl group.
- Key Differences: The quinone group enables redox activity, making it effective as an antiparasitic agent (e.g., malaria prophylaxis). Stereochemistry: The trans-isomer exhibits higher metabolic stability than the cis-form, emphasizing the role of stereochemistry in pharmacokinetics .
- Applications : Clinically used for treating Pneumocystis pneumonia and malaria .
4-(trans-4-Heptylcyclohexyl)phenol
- Structure : Substitutes the chlorophenyl group with a heptyl chain.
- Key Differences :
[1-(4-Chlorophenyl)cyclohexyl]methanol
- Structure: Replaces the phenolic -OH with a methanol group.
- Key Differences: Reduced acidity (pKa ~16–18 for alcohol vs. ~10 for phenol), limiting hydrogen-bonding interactions. Applications: Intermediate in synthesizing chlorophenylcyclohexyl derivatives; CAS 95266-30-1 .
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